molecular formula C13H16N2S B1331036 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine CAS No. 81529-61-5

4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine

Cat. No. B1331036
CAS RN: 81529-61-5
M. Wt: 232.35 g/mol
InChI Key: ABCNUVGFUGMTOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BTA-related compounds involves various chemical reactions. For instance, the reduction of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-benzylidene-thiazol-2-amine with NaBH4 leads to the formation of a compound with antitumor activity, as described in one study . Another paper discusses the synthesis of a compound by reacting 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde, which also exhibits antitumor properties . These methods provide a basis for the synthesis of BTA and its derivatives.

Molecular Structure Analysis

The molecular and supramolecular structures of BTA-related compounds have been analyzed using single-crystal X-ray diffraction (SC-XRD) and spectroscopic data . Computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods have been employed to optimize the geometry and predict vibrational frequencies, nuclear magnetic resonance, and UV-Vis spectra, which are then compared with experimental data . These studies help in understanding the molecular geometry and electronic properties of BTA.

Chemical Reactions Analysis

The chemical reactivity of BTA-related compounds can be inferred from their interactions and the formation of intermolecular hydrogen bonds, as observed in the crystal structures . The presence of functional groups like the thiazol-2-amine moiety and tert-butyl group can influence the reactivity and the types of reactions these compounds can undergo, such as condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTA-related compounds, such as their crystal systems, space groups, and cell parameters, have been determined through X-ray diffraction studies . Theoretical calculations have provided additional information on thermal properties, rotational constants, zero-point vibrational energies, and nonlinear optical properties like dipole moment and hyperpolarizabilities . These properties are crucial for understanding the behavior of BTA in different environments and for potential applications in materials science.

Safety And Hazards

4-tert-Butylphenol is an irritant. A European Union risk assessment report into the molecule dated May 2006 suggested it had potential depigmenting properties and was a potential endocrine disruptor . It should be handled with care to avoid contact with skin and eyes .

properties

IUPAC Name

4-(4-tert-butylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(14)15-11/h4-8H,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCNUVGFUGMTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350109
Record name 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine

CAS RN

81529-61-5
Record name 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Kachhadia, C Kapadia, S Singh, K Gandhi… - ACS …, 2022 - ACS Publications
The quorum sensing (QS) system of bacteria helps them to communicate with each other in a density-dependent manner and regulates pathogenicity. The concentrations of …
Number of citations: 18 pubs.acs.org

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